2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine
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Overview
Description
2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-chloroaniline with sulfur and an oxidizing agent.
Substitution Reaction: The phenothiazine core undergoes a substitution reaction with 3-methoxyphenylpiperazine in the presence of a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of phenothiazine derivatives.
Medicine
Medically, phenothiazine derivatives, including this compound, are investigated for their antipsychotic and antiemetic properties. They are also explored for their potential use in treating other neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine involves its interaction with specific molecular targets in the body. Phenothiazine derivatives are known to interact with dopamine receptors, particularly the D2 receptor, which plays a crucial role in their antipsychotic effects. Additionally, these compounds can interact with other neurotransmitter receptors, contributing to their broad pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its high potency and long duration of action.
Chlorpromazine: One of the first antipsychotic drugs, widely used in clinical practice.
Uniqueness
2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine is unique due to its specific substitution pattern, which can influence its pharmacological activity and receptor binding affinity. The presence of the 3-methoxyphenyl group and the piperazine moiety can enhance its interaction with certain biological targets, potentially leading to improved therapeutic effects.
Properties
IUPAC Name |
(2-chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S/c1-30-19-6-4-5-18(16-19)26-11-13-27(14-12-26)24(29)28-20-7-2-3-8-22(20)31-23-10-9-17(25)15-21(23)28/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBVATFDJLCXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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